Product packaging for N-Demethylfleroxacin(Cat. No.:CAS No. 79660-71-2)

N-Demethylfleroxacin

货号: B1215373
CAS 编号: 79660-71-2
分子量: 355.31 g/mol
InChI 键: HFMBQTZRNSPHRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Demethylfleroxacin is a key microbiologically active metabolite of the fluoroquinolone antibiotic, Fleroxacin . It is formed in the human body through the hepatic N-demethylation of the parent drug . As a metabolic byproduct, it contributes to the overall antibacterial activity observed during Fleroxacin therapy . This compound is offered as a high-purity reference standard for research applications. Its primary value to researchers lies in the fields of pharmaceutical development and antimicrobial studies, where it is used for investigating drug metabolism, pharmacokinetics, and the mechanisms of antibiotic action and resistance. It serves as a critical analytical standard in method development for quantifying drug and metabolite concentrations in biological specimens during preclinical studies. Intended Use: This product is labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not manufactured for use in diagnostic procedures, clinical applications, or for administration to humans or animals. The seller makes no representations or warranties for any diagnostic, therapeutic, or clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16F3N3O3 B1215373 N-Demethylfleroxacin CAS No. 79660-71-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-1-4-22-8-10(16(24)25)15(23)9-7-11(18)14(12(19)13(9)22)21-5-2-20-3-6-21/h7-8,20H,1-6H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMBQTZRNSPHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229825
Record name N-demethylfleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79660-71-2
Record name N-Demethylfleroxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-demethylfleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Method Development and Characterization in Research Matrices

Method Validation and Robustness Studies for Research Applications

The reliable and accurate quantification of chemical compounds in research settings is paramount for the integrity of scientific findings. Method validation and robustness studies are critical components of analytical method development, ensuring that a chosen analytical procedure is suitable for its intended purpose and can consistently yield accurate results under varying conditions. While N-Demethylfleroxacin is recognized as a metabolite in pharmacokinetic studies of fleroxacin (B1672770) researchgate.netresearchgate.netresearchgate.net, specific published research detailing the comprehensive method validation and robustness studies for this compound itself could not be identified within the provided search results. Consequently, detailed research findings and specific data tables for this compound's analytical method validation cannot be presented.

However, the general principles and parameters for such studies, as outlined by regulatory guidelines like ICH, are well-established and applicable to any compound, including this compound, when developing analytical methods for research applications.

Specificity/Selectivity

Specificity, or selectivity, is the ability of an analytical method to accurately measure the analyte of interest (this compound) in the presence of other components that may be present in the research matrix. These other components can include impurities, degradants, or other co-administered substances. Validation typically involves analyzing blank matrices, samples spiked with potential interferents, and samples containing the analyte at various concentrations to demonstrate that the method's response is solely attributable to this compound.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range defines the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to provide a suitable level of precision, accuracy, and linearity. For research applications, the chosen range would typically encompass the expected concentrations of this compound in the specific biological or environmental matrices being studied. Linearity is assessed by analyzing samples at multiple concentration levels and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.

Accuracy

Accuracy is a measure of the closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies, where known amounts of this compound are spiked into the research matrix. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. Acceptable accuracy is usually defined by a specific percentage range, often between 95-105% for most analytical methods, though this can vary depending on the analyte and matrix.

Precision

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to the same sample. It is typically assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within a laboratory, considering variations such as different days, different analysts, or different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory variation), often assessed during collaborative trials. For research applications, repeatability and intermediate precision are commonly evaluated, with results expressed as relative standard deviation (RSD) or coefficient of variation (CV), typically required to be below a certain threshold (e.g., <5% or <10% depending on the application).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of this compound in a sample that can be detected, but not necessarily quantified, with a specified degree of confidence. The Limit of Quantitation (LOQ) is the lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining the sensitivity of the analytical method and its suitability for analyzing trace amounts of the compound in complex matrices.

Key Parameters Investigated

For a method intended to analyze this compound, robustness studies would typically investigate the impact of variations in critical method parameters. These parameters can include, but are not limited to:

Mobile Phase Composition: Slight variations in the ratio of organic solvent to aqueous buffer, or pH of the mobile phase chromatographyonline.com.

Flow Rate: Minor adjustments to the mobile phase flow rate chromatographyonline.com.

Column Temperature: Small deviations from the optimized column temperature chromatographyonline.com.

pH of the Matrix or Mobile Phase: Changes in acidity or alkalinity.

Extraction Conditions: Variations in solvent volumes, extraction times, or temperature.

Instrument Settings: Minor changes in detector wavelength or ionization source parameters (for LC-MS/MS).

The extent of variation tested is usually based on the expected variability encountered during routine laboratory operations or method transfer chromatographyonline.comchromatographyonline.com.

Expected Outcomes

During robustness testing, the impact of these parameter variations on key performance indicators such as peak area, retention time, resolution, and quantitative results (e.g., assay values or recovery percentages) is monitored. A robust method will show minimal changes in these parameters when subjected to small variations in the tested conditions. The results help define acceptable operating ranges for the method and identify critical parameters that require strict control. For instance, a small change in mobile phase composition might result in a minor shift in retention time but should ideally not affect the peak area or the accuracy of the quantification of this compound.

Biochemical and Molecular Investigations of N Demethylfleroxacin

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Systems

The metabolic fate of xenobiotics, including antimicrobial agents like N-Demethylfleroxacin, is a critical area of investigation in non-human systems to understand their biotransformation and potential for accumulation or rapid elimination. These studies are foundational in veterinary medicine and environmental toxicology.

Identification of Enzymes Involved in N-Demethylation Pathways

While specific enzymatic pathways for this compound in non-human species are not extensively detailed in publicly available literature, inferences can be drawn from studies on its parent compound, fleroxacin (B1672770), and other fluoroquinolones. The N-demethylation of drugs is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.

In veterinary species such as dogs, the CYP3A subfamily is a major contributor to drug metabolism, similar to humans. Specifically, canine CYPs 3A12 and 3A26 have been identified as key enzymes in the metabolism of various compounds. researchgate.net It is plausible that these or other canine CYP450 isoforms, such as CYP2C21, CYP2C41, and the newly identified CYP2C94, which are known to metabolize a range of drugs, could be involved in the biotransformation of this compound. exlibrisgroup.com In pigs, which are also used as preclinical models, a variety of CYP450 enzymes have been characterized and show species-specific differences in drug metabolism. nih.gov

Studies on other fluoroquinolones in rats have implicated CYP1A2 and CYP3A4 in their metabolism. nih.gov Given the structural similarities, it is highly probable that orthologous CYP enzymes in various non-human species are responsible for the further metabolism of this compound. The process of N-demethylation typically involves the enzymatic removal of a methyl group, which can alter the physicochemical properties of the compound, affecting its solubility, activity, and excretion profile.

In Vitro Metabolic Stability Studies in Microsomal or S9 Fractions

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. springernature.comresearchgate.net These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which are rich in drug-metabolizing enzymes. researchgate.net Microsomes contain Phase I enzymes like CYP450s, while the S9 fraction also includes cytosolic Phase II enzymes.

Characterization of Metabolic Intermediates (Excluding Human Metabolites for Clinical Relevance)

The biotransformation of a parent drug can lead to the formation of various metabolic intermediates. Identifying these intermediates is essential for a complete understanding of the drug's metabolic pathway and for assessing the potential for the formation of active or reactive metabolites.

For this compound, which is already a metabolite of fleroxacin, further metabolism in non-human systems could involve processes such as hydroxylation, glucuronidation, or sulfation of the quinolone core or the piperazine (B1678402) ring. These reactions would produce more polar molecules that are more readily excreted from the body.

While specific studies characterizing the metabolic intermediates of this compound in non-human systems are lacking in the available literature, studies on the parent compound, fleroxacin, in healthy subjects have identified N-oxide-fleroxacin as another metabolite. nih.govbohrium.com It is conceivable that similar N-oxidation could occur with this compound in animal models. The identification of such intermediates would typically be carried out using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) on samples from in vitro metabolism studies or from in vivo animal experiments.

Intrinsic Biological Activity Studies In Vitro

The in vitro biological activity of an antimicrobial agent is a primary determinant of its potential therapeutic utility. These studies assess the compound's spectrum of activity and its potency against various microbial strains, as well as elucidating its mechanism of action at a molecular level.

Antimicrobial Spectrum and Potency Against Microbial Strains

The antimicrobial spectrum of this compound, also referred to as desmethylfleroxacin, has been evaluated, notably as a component of a dual-action cephalosporin, Ro 24-6778. nih.gov The minimum inhibitory concentration (MIC) is a key measure of potency, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. nih.govlitfl.com

The in vitro activity of Ro 24-6778, which covalently links desmethylfleroxacin and desacetylcefotaxime, was tested against a wide range of aerobic bacteria. The MIC₉₀ values, the concentration at which 90% of the tested strains are inhibited, provide a robust measure of the compound's efficacy. The study demonstrated that this compound had a broad spectrum of activity. nih.gov

Bacterial Group/SpeciesMIC₉₀ (µg/mL) of Ro 24-6778
Enterobacteriaceae ≤0.5
Streptococcus spp. ≤0.5
Aeromonas hydrophila ≤0.5
Bacillus spp. 1-8
Staphylococcus spp. 1-8
(including oxacillin-resistant strains)
Flavobacterium spp. 1-8
Enterococcus durans 1-8
Acinetobacter anitratus 1-8
Enterococci 16 ->32
Xanthomonas hydrophila 16 ->32
Pseudomonas spp. 16 ->32
Achromobacter xyloxidans 16 ->32

These findings indicate that the desmethylfleroxacin component contributes to a potent and broad-spectrum antibacterial profile, effective against many Gram-positive and Gram-negative organisms. nih.gov

Mechanisms of Action at the Cellular and Molecular Level in Microorganisms

The mechanism of action of this compound is consistent with that of other fluoroquinolone antibiotics. These agents primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. mdpi.comnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. mdpi.com By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, thereby halting DNA synthesis. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. nih.gov In many Gram-positive bacteria, topoisomerase IV is the preferential target. mdpi.comresearchgate.net Inhibition of topoisomerase IV by this compound leads to an inability of the bacterial cell to properly segregate its replicated chromosomes, ultimately leading to cell death.

The interaction of this compound with these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation step of the enzyme's catalytic cycle. This leads to the accumulation of double-strand DNA breaks, which is a lethal event for the bacterium. mdpi.com This dual-targeting mechanism contributes to the broad-spectrum activity of fluoroquinolones.

Resistance Mechanisms in Microorganisms to this compound (If applicable from in vitro studies)

Direct in vitro studies detailing specific mechanisms of microbial resistance to this compound are not extensively available in the current body of scientific literature. As this compound is a metabolite of the broader-spectrum fluoroquinolone, fleroxacin, it is reasonable to infer that microorganisms would likely employ resistance mechanisms similar to those developed against the parent compound and other fluoroquinolones.

The primary mechanisms of resistance to fluoroquinolones are well-established and typically involve one or a combination of the following:

Alterations in Drug Targets: The bactericidal action of fluoroquinolones is mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE, can lead to reduced binding affinity of the drug to its target, thereby conferring resistance. For instance, studies on Neisseria gonorrhoeae have identified alterations in both GyrA and ParC as contributing to high-level fluoroquinolone resistance. nih.gov

Reduced Drug Accumulation: This can be achieved through two main pathways:

Decreased Permeability: Changes in the bacterial cell envelope, such as modifications to porin proteins in Gram-negative bacteria, can limit the influx of the drug into the cell.

Increased Efflux: The activation or overexpression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, is a significant mechanism of resistance. This prevents the drug from reaching a sufficiently high intracellular concentration to inhibit its targets.

Enzymatic Degradation: While less common for fluoroquinolones compared to other antibiotic classes like beta-lactams, enzymatic modification or degradation of the drug molecule is a possible, though not primary, mechanism of resistance. nih.gov

It is important to note that the development of resistance is often a stepwise process, where an initial mutation may confer low-level resistance, and subsequent mutations can lead to higher levels of resistance. The activity of the parent compound, fleroxacin, has been demonstrated to be effective against a range of multiresistant gram-negative bacilli, although resistance can emerge. nih.gov

Photochemical and Photobiological Properties

The photochemical and photobiological properties of fluoroquinolones are of significant interest due to their potential to induce photosensitivity reactions. While specific data for this compound is limited, the general principles governing the photochemistry of this class of compounds can be described.

Singlet Oxygen Generation Efficiency and Mechanisms

Fluoroquinolones are known photosensitizers, meaning they can absorb light energy and transfer it to other molecules, leading to the generation of reactive oxygen species (ROS). One of the key ROS is singlet oxygen (¹O₂), a highly reactive form of molecular oxygen.

The process of singlet oxygen generation typically occurs through a Type II photosensitization mechanism:

The fluoroquinolone molecule absorbs a photon of light, promoting it to an excited singlet state.

Through a process called intersystem crossing, the molecule transitions to a longer-lived excited triplet state.

The excited triplet state of the fluoroquinolone can then transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), resulting in the formation of singlet oxygen (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. While specific ΦΔ values for this compound are not readily found in published literature, this property is a characteristic of the fluoroquinolone class. The generation of singlet oxygen is a key factor in the phototoxicity associated with these compounds. nih.gov

Photo-induced Molecular Transformations and Products

Upon exposure to light, particularly UV radiation, fluoroquinolones can undergo various chemical transformations, leading to the formation of photodegradation products. Studies on the parent compound, fleroxacin, have identified several such products, and it is plausible that this compound could undergo similar transformations.

The photodegradation of fleroxacin has been shown to be dependent on the concentration of the solution. In dilute solutions, the fluorine atom at the C8 position is more susceptible to photolysis, leading to defluorination and subsequent cyclization reactions. In more concentrated solutions, the primary photo-induced reaction is the ring-opening oxidation of the piperazine side chain. nih.govnih.gov

Some of the identified photodegradation products of fleroxacin are detailed in the table below.

Impurity NameChemical Name
Impurity-I8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
Impurity-II6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Impurity-III6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

These transformations highlight the photoreactive nature of the fluoroquinolone scaffold. The N-demethylation at the piperazine ring, which differentiates this compound from its parent compound, could potentially influence the specific photodegradation pathways and products formed.

Interaction with Biomolecules Under Photo-irradiation In Vitro

The phototoxicity of fluoroquinolones is a consequence of their ability to interact with and damage biological molecules upon exposure to light. These interactions are primarily mediated by the reactive oxygen species, including singlet oxygen, generated through photosensitization.

In vitro studies have shown that photo-irradiated fluoroquinolones can induce damage to various biomolecules:

DNA: Photo-excited fluoroquinolones can lead to DNA damage, including single-strand breaks and the formation of oxidized bases such as 8-oxoguanine. This genotoxic effect is a significant concern regarding the photosafety of these drugs. nih.gov

Proteins: The amino acid residues that are particularly susceptible to photo-oxidation by singlet oxygen include tryptophan, tyrosine, histidine, methionine, and cysteine. nih.gov Damage to proteins can lead to loss of function, enzyme inactivation, and the formation of cross-linked aggregates. nih.gov

Lipids: The double bonds in unsaturated fatty acids within cell membranes are also targets for singlet oxygen, leading to lipid peroxidation. This can compromise membrane integrity and lead to cell damage.

While direct experimental data on the photo-induced interactions of this compound with biomolecules is not available, its structural similarity to other phototoxic fluoroquinolones suggests that it would likely participate in similar photoreactions, contributing to cellular damage upon irradiation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for N-Demethylfleroxacin Analogues

The design of analogues for this compound would likely draw upon established SAR principles for the broader class of fluoroquinolone antibiotics. Historically, modifications to the fluoroquinolone core structure have been explored to optimize antibacterial spectrum, potency, and pharmacokinetic profiles. Key areas of modification in fluoroquinolones include:

The Quinolone Core: The bicyclic quinolone ring system is essential for DNA gyrase and topoisomerase IV inhibition, the primary mechanism of action for this class.

Substituent at C-7: The nature of the substituent at the C-7 position significantly impacts antibacterial activity, particularly against Gram-negative bacteria. For instance, the introduction of a piperazinyl or related cyclic amine moiety at C-7 has been associated with enhanced activity and improved pharmacokinetic properties in many fluoroquinolones. wdh.ac.id

Substituents at C-6 and C-8: The presence of a fluorine atom at C-6 is a hallmark of potent fluoroquinolones, enhancing DNA gyrase inhibition. Substitutions at C-8, such as a trifluoromethyl group or additional fluorine atoms, can also influence potency and spectrum, though they may also be linked to increased phototoxicity. researchgate.net

While specific design principles tailored exclusively for this compound analogues are not extensively detailed in the provided literature, general fluoroquinolone design strategies would likely guide the synthesis of related compounds. These principles would aim to modulate interactions with bacterial enzymes, cellular penetration, and metabolic stability.

Table 5.1: Representative Fluoroquinolones and Key Structural Variations

Compound NameKey Substituent at C-6Key Substituent at C-7Other Notable Substitutions
Fleroxacin (B1672770)FPiperazinylCF3 at C-8
OfloxacinFN-methylpiperazinylSpirocyclic ring
EnoxacinFPiperazinylEthyl at N-1
LevofloxacinFPiperazinylS-enantiomer of Ofloxacin
CiprofloxacinFPiperazinylH at C-8
NorfloxacinFPiperazinylH at C-8
LomefloxacinFPyrrolidinylF at C-8
SparfloxacinFPyrrolidinylF at C-8, Amino at C-5

Correlation of Structural Modifications with In Vitro Biological Activities

The biological activity of fluoroquinolones, including their antibacterial efficacy, is directly linked to their chemical structure. Modifications can alter their affinity for bacterial DNA gyrase and topoisomerase IV, as well as influence their pharmacokinetic and pharmacodynamic properties.

A significant SAR observation in fluoroquinolones relates to phototoxicity . Compounds with a fluorine substituent at the C-8 position of the quinolone ring, such as Fleroxacin and Lomefloxacin, have been associated with moderate to severe phototoxicity. In contrast, fluoroquinolones with a hydrogen substituent at this position, like Ciprofloxacin and Norfloxacin, tend to exhibit comparatively milder phototoxic effects. researchgate.net

Furthermore, metabolic transformations can impact biological activity. N-demethylation, a process where a methyl group is removed from a nitrogen atom, is a common metabolic pathway for many drugs. For this compound, its formation from Fleroxacin represents such a structural modification. Generally, N-demethylated metabolites may exhibit altered pharmacological profiles compared to their parent compounds, sometimes showing reduced potency or negligible activity. researchgate.netbiorxiv.org For instance, N-desmethylsertraline, a metabolite formed via N-demethylation, shows negligible pharmacological activity compared to sertraline. researchgate.net

Table 5.2: SAR Correlation: Quinolone Ring Substitution and Phototoxicity

Fluoroquinolone Class ExampleQuinolone Ring C-8 SubstitutionObserved Phototoxicity
Fleroxacin, LomefloxacinFluorine (F)Moderate to Severe
Ciprofloxacin, NorfloxacinHydrogen (H)Mild

Impact of Structural Changes on Metabolic Fate in Model Systems

The metabolic fate of a compound is heavily influenced by its structural features, dictating its biotransformation pathways, the nature of its metabolites, and ultimately its duration of action and clearance. N-demethylation is a prominent metabolic pathway for many nitrogen-containing drugs.

This compound itself is a product of the N-demethylation of Fleroxacin, a process typically mediated by cytochrome P450 (CYP) enzymes in vivo. wdh.ac.idresearchgate.net This structural change—the removal of the N-methyl group from Fleroxacin—results in this compound. Studies on other drug classes have demonstrated that N-demethylation can lead to metabolites with significantly altered biological activity, often reduced potency, as seen with N-desmethylsertraline. researchgate.net

Beyond N-demethylation, other common metabolic transformations that can occur, often mediated by CYP enzymes and conjugating enzymes, include:

O-demethylation: Removal of a methyl group from an oxygen atom.

Deamination: Removal of an amine group.

Hydroxylation: Introduction of a hydroxyl (-OH) group.

Conjugation: Attachment of polar molecules like glucuronic acid or sulfate (B86663) to enhance water solubility and facilitate excretion. wdh.ac.idresearchgate.net

The specific structural characteristics of a molecule, such as the presence of labile methyl groups on nitrogen or oxygen atoms, or specific aromatic or aliphatic moieties, will determine its susceptibility to these enzymatic transformations in various model systems (e.g., liver microsomes, cell cultures).

Table 5.3: Common Drug Metabolic Pathways Influenced by Structural Features

Metabolic PathwayDescription of Structural ChangeTypical Enzyme Class Involved
N-DemethylationRemoval of a methyl group from a nitrogen atomCytochrome P450 (CYP)
O-DemethylationRemoval of a methyl group from an oxygen atomCytochrome P450 (CYP)
HydroxylationAddition of a hydroxyl (-OH) group to an alkyl or aryl groupCytochrome P450 (CYP)
DeaminationRemoval of an amine groupVarious
GlucuronidationConjugation with glucuronic acidUDP-glucuronosyltransferases
SulfationConjugation with sulfateSulfotransferases

Compound List:

this compound

Fleroxacin

Ofloxacin

Enoxacin

Levofloxacin

Tosufloxacin

Lomefloxacin

Sparfloxacin

Ciprofloxacin

Norfloxacin

Tefloxacin

Gatifloxacin

Clinafloxacin

Computational and Theoretical Studies of N Demethylfleroxacin

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex tanaffosjournal.irnih.gov. It is widely employed to predict the binding mode and affinity of small molecules (ligands) to macromolecular targets, such as proteins. By simulating the interaction between N-Demethylfleroxacin and potential biological targets, researchers can identify key binding sites, understand the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and rank potential drug candidates based on their predicted binding energies tanaffosjournal.irnih.govjbiochemtech.comjpionline.orgmdpi.com. The process typically involves preparing the 3D structures of both the ligand and the target, followed by a search algorithm to explore various binding poses and a scoring function to evaluate the quality of these poses.

Illustrative Data Table: Molecular Docking Simulation Results

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Target A-8.5Hydrogen bond to Serine, Hydrophobic interaction
Target B-7.2Pi-pi stacking with Phenylalanine, Van der Waals
Target C-9.1Hydrogen bond to Aspartate, Salt bridge

Note: The data in this table is illustrative and represents typical outputs from molecular docking studies for a hypothetical compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity or physicochemical properties frontiersin.orgbiointerfaceresearch.commdpi.comlongdom.org. This approach involves calculating various molecular descriptors (e.g., topological, electronic, geometric) that represent the compound's structure and then correlating these descriptors with experimentally determined activity data using statistical or machine learning methods frontiersin.orgbiointerfaceresearch.commdpi.commulticase.comschrodinger.com. For this compound, QSAR models can predict its efficacy, potency, or other relevant biological activities based on its structural features, aiding in the design of more potent analogues or understanding the structural requirements for activity. Descriptor-free QSAR methods, utilizing neural networks trained directly on molecular representations like SMILES, are also emerging frontiersin.org.

Illustrative Data Table: QSAR Model - Descriptor Contributions

Descriptor NameCoefficientp-valueContribution to Activity
LogP0.75< 0.001Positive
Molecular Weight-0.320.015Negative
Number of Hydrogen Bond Acceptors1.10< 0.001Positive
Topological Surface Area-0.550.005Negative

Note: The data in this table is illustrative and represents typical outputs from QSAR studies for a hypothetical compound.

In Silico Prediction of Metabolic Pathways and Enzyme Binding

Understanding how a compound is metabolized within a biological system is crucial for predicting its pharmacokinetic profile, efficacy, and potential toxicity. In silico methods can predict metabolic pathways and identify potential enzyme interactions by analyzing the compound's structure for common metabolic transformations (e.g., oxidation, reduction, hydrolysis, conjugation) researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov. These predictions can also involve modeling the binding of this compound to metabolizing enzymes (e.g., cytochrome P450 enzymes) to anticipate metabolic hot spots and the formation of active or inactive metabolites. Such analyses help in identifying potential drug-drug interactions or predicting the compound's half-life.

Illustrative Data Table: Predicted Metabolic Transformations

Transformation TypePredicted Site(s)Likely Enzyme Class
HydroxylationAromatic Ring C4CYP450
GlucuronidationAmine NitrogenUGTs
N-Dealkylation(Not applicable)CYP450

Note: The data in this table is illustrative and represents typical predicted metabolic pathways for a hypothetical compound.

Quantum Chemical Calculations of Electronic and Photochemical Properties

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and physical properties of molecules chemrxiv.orgresearchgate.netkuleuven.benih.govniscpr.res.inresearch.commdpi.com. For this compound, these calculations can determine properties such as:

Molecular Geometry Optimization: Finding the lowest energy conformation of the molecule.

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO), electron density, electrostatic potential (ESP), and charge distribution, which are critical for understanding reactivity and intermolecular interactions chemrxiv.orgresearchgate.netniscpr.res.in.

Thermodynamic Properties: Estimating energies of formation, ionization potentials, and electron affinities.

Spectroscopic Properties: Predicting vibrational frequencies (IR, Raman) and electronic transitions (UV-Vis), aiding in the interpretation of experimental spectroscopic data researchgate.netniscpr.res.in.

These properties are essential for predicting how this compound will interact with its environment and biological targets at an electronic level.

Illustrative Data Table: Key Quantum Chemical Descriptors

PropertyValue (Units)Significance
HOMO Energy-5.8 eVHighest occupied molecular orbital energy; indicative of electron donation.
LUMO Energy-2.1 eVLowest unoccupied molecular orbital energy; indicative of electron acceptance.
HOMO-LUMO Gap3.7 eVEnergy difference; relates to molecular stability and reactivity.
Dipole Moment4.5 DebyeMolecular polarity, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)-0.05 to +0.04 (e/ų)Distribution of electron density; indicates regions of positive/negative charge.

Note: The data in this table is illustrative and represents typical outputs from quantum chemical calculations for a hypothetical compound.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Illustrative Data Table: Molecular Dynamics Simulation Parameters

ParameterValue (Units)Interpretation
Root Mean Square Deviation (RMSD)2.5 ÅMeasures structural deviation from the initial conformation over time.
Root Mean Square Fluctuation (RMSF)0.8 ÅIndicates the flexibility of individual atoms/residues within the molecule.
Radius of Gyration (Rg)6.2 ÅReflects the overall compactness or expansion of the molecule.
Number of Hydrogen Bonds (Ligand-Target)4Quantifies stable hydrogen bonding interactions during the simulation.
Simulation Time100 nsDuration of the simulation, crucial for observing relevant dynamic events.

Note: The data in this table is illustrative and represents typical outputs from molecular dynamics simulations for a hypothetical compound.

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Platforms for N-Demethylfleroxacin and Metabolites

The accurate and sensitive detection of this compound and its own potential metabolites is fundamental to understanding its pharmacokinetics and biological effects. While high-performance liquid chromatography (HPLC) with fluorescence detection has been traditionally employed, the future lies in the development and application of more sophisticated analytical platforms.

Advanced mass spectrometry (MS) techniques, such as triple quadrupole MS (QqQ) and time-of-flight (TOF) MS, offer superior sensitivity and specificity for quantitative analysis. chromatographyonline.com These methods, particularly when coupled with liquid chromatography (LC-MS/MS), can provide detailed structural information and enable the simultaneous quantification of the parent drug and its metabolites in complex biological matrices. chromatographyonline.com Furthermore, high-resolution mass spectrometry (HRMS) can aid in the identification of unknown metabolites. chromatographyonline.com

Capillary electrophoresis (CE) represents another powerful tool for the analysis of chiral compounds. Given that many fluoroquinolones possess chiral centers, developing CE-based methods for the chiral separation of this compound enantiomers could be crucial. chromsoc.jpnih.gov This is significant because different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The use of various chiral selectors, such as cyclodextrins, within the CE system can facilitate the resolution of these stereoisomers. springernature.comdergipark.org.trresearchgate.net

Table 1: Comparison of Advanced Analytical Platforms for this compound Analysis

Analytical PlatformPrincipleAdvantages for this compound Analysis
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity, high specificity, structural elucidation of metabolites.
High-Resolution MS (HRMS) Provides highly accurate mass measurements.Identification of unknown metabolites, confirmation of elemental composition.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, suitable for chiral separations, low sample consumption.

Exploration of Novel Bioactivities Beyond Antimicrobial Action (e.g., Enzyme Inhibition in vitro)

While this compound is a metabolite of an antibacterial agent, its own bioactivity profile may extend beyond this primary function. A significant emerging research avenue is the exploration of its potential to interact with and modulate the activity of various enzymes in vitro.

Of particular interest is the investigation of this compound as a potential topoisomerase inhibitor. Eukaryotic topoisomerases are essential enzymes for DNA replication and repair, and their inhibition is a key mechanism of action for many anticancer drugs. nih.govnih.gov Some fluoroquinolones and their derivatives have been shown to exhibit inhibitory activity against human topoisomerase II. mdpi.com Investigating whether this compound shares this property could open up new therapeutic possibilities.

Furthermore, the potential for this compound to inhibit other classes of enzymes warrants investigation. For instance, studies have shown that certain fluoroquinolones can inhibit enzymes like tyrosinase. Such findings encourage a broader screening of this compound against a panel of clinically relevant enzymes to uncover any unexpected inhibitory activities.

Table 2: Potential Novel Bioactivities of this compound

Potential BioactivityTarget Enzyme ClassRationale for Investigation
Anticancer Activity Topoisomerases (e.g., Topoisomerase II)Some fluoroquinolones exhibit topoisomerase inhibition, a validated anticancer mechanism. nih.govnih.govmdpi.com
Enzyme Inhibition Various (e.g., Cytochrome P450 enzymes, Tyrosinase)Fluoroquinolones have shown inhibitory effects on various enzymes, suggesting potential for this compound. nih.govresearchgate.netnih.govresearchgate.net

Innovative Synthetic Approaches to Expand the this compound Chemical Space

To fully explore the structure-activity relationships (SAR) of this compound and to potentially enhance any newly discovered bioactivities, innovative synthetic strategies are required. Expanding the chemical space around the core this compound scaffold can lead to the generation of a library of novel derivatives with diverse pharmacological properties.

Modern synthetic methodologies, such as combinatorial chemistry, can be employed to systematically modify different positions of the this compound molecule. This approach allows for the rapid generation of a large number of analogs, which can then be screened for desired biological activities. nih.gov Structure-activity relationship (SAR) studies on these newly synthesized derivatives will be crucial to identify the key structural features responsible for their biological effects. nih.govelsevierpure.comresearchgate.netfrontiersin.org

The development of efficient synthetic routes to functionalize specific sites on the this compound molecule will be a key challenge. This may involve the use of advanced organic chemistry techniques to achieve regioselective modifications, allowing for precise control over the chemical structure of the resulting derivatives.

Integration of Omics Technologies for Systems-Level Understanding of Interactions In Vitro

To gain a comprehensive, systems-level understanding of the biological interactions of this compound in vitro, the integration of "omics" technologies is essential. These high-throughput approaches can provide a global view of the molecular changes that occur in cells upon exposure to the compound.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal which genes are up- or down-regulated in response to this compound. nih.gov This can provide insights into the cellular pathways that are perturbed by the compound.

Proteomics: Proteomic profiling allows for the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. nih.govnih.govsemanticscholar.org This can help to identify the direct protein targets of this compound and the downstream signaling pathways that are affected.

Metabolomics: Metabolomic footprinting analyzes the metabolic changes that occur in cells by measuring the levels of small-molecule metabolites in the culture medium. nih.gov This can provide a functional readout of the cellular response to this compound and identify metabolic pathways that are impacted. frontiersin.org

The integration of data from these different omics platforms can provide a more complete picture of the mechanism of action of this compound and help to identify potential biomarkers of its effects.

Addressing Fundamental Research Gaps in this compound Biochemistry and Chemical Biology

Despite its status as a known metabolite, there are significant gaps in our fundamental understanding of the biochemistry and chemical biology of this compound. Addressing these research questions is crucial for building a solid foundation for future translational research.

Key unanswered questions include:

Detailed Metabolic Fate: While this compound is a metabolite of fleroxacin (B1672770), its own subsequent metabolic transformations are not well characterized. Identifying and characterizing the downstream metabolites of this compound is a critical research gap. researchgate.netnih.gov

Mechanism of Cellular Uptake and Efflux: The mechanisms by which this compound enters and exits cells are largely unknown. Understanding these transport processes is essential for interpreting its biological activity in vitro.

Identification of Molecular Targets: Beyond its potential interaction with topoisomerases, the specific molecular targets of this compound within the cell remain to be elucidated. Chemical biology approaches, such as the use of chemical probes, could be employed to identify its binding partners. researchgate.netnih.govnih.govalbany.edu

Off-Target Effects: A thorough investigation of the potential off-target effects of this compound is necessary to assess its safety profile and to identify any unforeseen biological activities.

By systematically addressing these fundamental research gaps, the scientific community can unlock the full potential of this compound as a chemical probe and potentially as a lead compound for the development of new therapeutic agents.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Demethylfleroxacin in laboratory settings?

  • Methodological Answer : Synthesis typically involves demethylation of fleroxacin using controlled chemical or enzymatic reactions. Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR), and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalysts) and validating results against reference standards .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Calibration curves should be constructed using spiked matrices (e.g., plasma, tissue homogenates) to account for matrix effects. Validate methods for linearity, precision, and recovery rates per ICH guidelines .

Q. What safety precautions are critical when handling this compound in laboratory experiments?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood or biosafety cabinet to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for acute toxicity data and emergency procedures. Store the compound in a desiccator at controlled temperatures to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Administer radiolabeled this compound (e.g., ¹⁴C-labeled) to in vivo models (rats, mice) and collect biological samples (urine, bile, plasma). Use liquid chromatography-radiometric detection (LC-RAD) or high-resolution MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Compare metabolic profiles across species to assess translational relevance .

Q. What strategies are recommended for resolving contradictory data in antimicrobial efficacy studies involving this compound?

  • Methodological Answer : Conduct dose-response assays across multiple bacterial strains (e.g., E. coli, S. aureus) to establish minimum inhibitory concentrations (MICs). Use statistical tools like ANOVA or Bayesian meta-analysis to reconcile variability. Validate findings with time-kill curves and checkerboard assays for synergy/antagonism with other antibiotics .

Q. How should researchers design experiments to evaluate the synergistic effects of this compound with other antimicrobial agents?

  • Methodological Answer : Implement fractional inhibitory concentration index (FICI) calculations via checkerboard assays. Pair this compound with beta-lactams or macrolides at sub-MIC concentrations. Use isobologram analysis to quantify synergy. Confirm results with in vivo infection models (e.g., murine sepsis) and pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What are the best practices for managing and sharing research data on this compound to ensure reproducibility?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data (spectra, chromatograms) in repositories like Chemotion or RADAR4Chem. Include metadata such as experimental protocols, instrument parameters, and software versions. Use electronic lab notebooks (ELNs) for real-time documentation and version control .

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